N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine
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Overview
Description
“N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine” is a chemical compound with the molecular formula C7H8F3N3 and a molecular weight of 191.157. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. For instance, the synthesis of pyridalyl, a TFMP derivative, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Polymer Synthesis
N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine has been used in the synthesis of novel organosoluble polyimides with pendent pyrene groups, exhibiting good thermal stability, high dielectric constant, and strong fluorescence properties (Liaw, Wang, & Chang, 2007). Additionally, it has been employed in the preparation of highly soluble polyamide-imides, featuring flexible ether and sulfide links and excellent thermal stability (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Material Properties
Research has shown that polyimides derived from this compound have high glass transition and thermal stability, with the ability to form strong, flexible films. These films exhibit high tensile modulus and excellent thermal stability in both nitrogen and air environments (Wang, Liou, Liaw, & Huang, 2008). Furthermore, the development of pyridine-bridged poly(ether-imide)s using this compound has led to materials with high optical transparency, low dielectric constants, and good mechanical properties (Wang, Li, Gong, Ma, & Yang, 2008).
Chemosensor Applications
This compound has been used in creating fluorescent poly(pyridine-imide) acid chemosensors. These chemosensors, when protonated with acid, act as “off–on” fluorescent switchers, indicating potential applications in chemical sensing technologies (Wang, Liou, Liaw, & Chen, 2008).
Electronic Applications
Studies have demonstrated the use of this compound in developing polyimides with low dielectric constants, high thermal stability, and good mechanical properties, making them suitable for applications in microelectronics (Dong, Guan, & Shang, 2016). These materials are particularly useful for producing low coefficient of thermal expansion (CTE) polyimide films.
Crystal Engineering
It has been involved in the creation of metallotectons for engineering hydrogen-bonded crystals, demonstrating its utility in the field of crystallography and materials science (Duong, Métivaud, Maris, & Wuest, 2011).
Optical Properties
This compound has been used in the synthesis of polyimides with high transparency and light color. The resulting materials have shown good optical properties, making them suitable for applications requiring transparency and color stability (Yan et al., 2011).
Mechanism of Action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .
Future Directions
Properties
IUPAC Name |
3-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-12-5-3-13-6(2-4(5)11)7(8,9)10/h2-3,12H,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWOPMANBDMSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643139-91-6 |
Source
|
Record name | 3-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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